molecular formula C10H15NO2 B11726213 (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 206996-56-7

(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B11726213
CAS No.: 206996-56-7
M. Wt: 181.23 g/mol
InChI Key: YRNPDSREMSMKIY-MTPPGBDRSA-N
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Description

(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyimino group and a trimethylbicycloheptanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic ketone precursor.

    Oximation: The ketone is treated with hydroxylamine under acidic or basic conditions to form the oxime.

    Isomerization: The oxime is then subjected to specific reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bicyclic structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Polynitroaromatic Compounds: Used in various chemical reactions and applications.

Uniqueness

(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. Its bicyclic structure also differentiates it from other similar compounds, providing unique reactivity and stability.

Properties

CAS No.

206996-56-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+/t6-,10+/m0/s1

InChI Key

YRNPDSREMSMKIY-MTPPGBDRSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)/C(=N\O)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Origin of Product

United States

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